N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide
CAS No.: 1396782-75-4
Cat. No.: VC4383098
Molecular Formula: C19H20F3NO3
Molecular Weight: 367.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396782-75-4 |
|---|---|
| Molecular Formula | C19H20F3NO3 |
| Molecular Weight | 367.368 |
| IUPAC Name | N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide |
| Standard InChI | InChI=1S/C19H20F3NO3/c1-18(25,12-11-14-5-3-2-4-6-14)13-23-17(24)15-7-9-16(10-8-15)26-19(20,21)22/h2-10,25H,11-13H2,1H3,(H,23,24) |
| Standard InChI Key | CPHJXLSBABPWQD-UHFFFAOYSA-N |
| SMILES | CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Introduction
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound classified as a benzamide. It features a distinctive structure with a trifluoromethoxy group, which is known to impart unique chemical and biological properties. The compound's molecular formula and detailed structural characteristics are crucial for understanding its potential applications in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide typically involves several key steps, although detailed synthesis protocols are not widely available in the literature. The compound's reactivity can be explored through various chemical reactions, which may involve modifications to its functional groups to enhance its biological activity.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide | Lacks trifluoromethoxy group | Different biological activity profile |
| 4-(trifluoromethoxy)benzamide | Lacks hydroxy-methyl-phenylbutyl group | Potentially lower binding affinity |
| N-(2-hydroxy-2-methyl-4-phenylbutyl)furan-2-carboxamide | Contains furan moiety | Distinct reactivity due to furan ring |
| 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide | Contains chlorophenyl group | Variability in biological activity due to chlorine substitution |
Safety and Hazards
Due to the lack of comprehensive research, there is no available information on the safety or hazards associated with N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide. Further studies are necessary to assess its safety profile and potential risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume